molecular formula C21H15ClN4O2 B2486128 4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921817-98-3

4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

Cat. No. B2486128
CAS RN: 921817-98-3
M. Wt: 390.83
InChI Key: SWCRMUFNDQASQX-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves several steps. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular formula of the compound is C21H14ClN5O4 . Its average mass is 435.820 Da and its mono-isotopic mass is 435.073425 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives include condensation, cyclization, and elimination . For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Mechanism of Action

Pyridopyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They act on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

Pyridopyrimidines have shown therapeutic interest and have been approved for use as therapeutics . They are being studied for the development of new therapies . The future directions in this field could involve designing new selective, effective, and safe therapeutic agents .

properties

IUPAC Name

4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2/c1-13-24-19-18(6-3-11-23-19)21(28)26(13)17-5-2-4-16(12-17)25-20(27)14-7-9-15(22)10-8-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCRMUFNDQASQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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